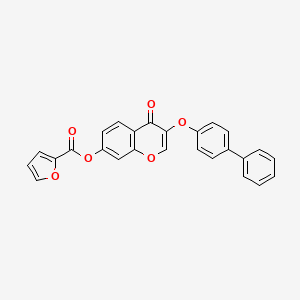![molecular formula C23H23NO4S B3439568 N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]benzamide](/img/structure/B3439568.png)
N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]benzamide
描述
N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]benzamide, also known as HIMP, is a synthetic compound that has been extensively studied for its potential applications in various fields of research, including cancer treatment, inflammation, and neurodegenerative diseases. HIMP is a small molecule that belongs to the family of benzamides and is known for its anti-inflammatory and anti-tumor properties.
科学研究应用
N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]benzamide has been extensively studied for its potential applications in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by this compound leads to the upregulation of certain genes involved in apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. Inhibition of NF-κB by this compound leads to the downregulation of inflammatory cytokines, leading to the anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. This compound has also been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing the accumulation of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease.
实验室实验的优点和局限性
N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]benzamide has several advantages as a research tool. It is a small molecule that is easy to synthesize and purify, making it readily available for research purposes. This compound has also been extensively studied, and its mechanism of action is well understood, making it a useful tool for studying cell growth and inflammation. However, this compound also has some limitations. It is a synthetic compound and may not accurately reflect the effects of natural compounds in vivo. In addition, the effects of this compound may be cell-type specific, and its effects may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]benzamide research. One area of research is the development of this compound derivatives with improved potency and selectivity. Another area of research is the investigation of the effects of this compound on other signaling pathways and enzymes involved in cell growth and inflammation. In addition, the potential use of this compound as a therapeutic agent in the treatment of cancer, inflammation, and neurodegenerative diseases should be further explored. Finally, the development of new methods for the synthesis and purification of this compound may lead to the discovery of new compounds with improved properties.
属性
IUPAC Name |
N-[3-(benzenesulfonyl)-4-hydroxy-2-methyl-5-propan-2-ylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S/c1-15(2)19-14-20(24-23(26)17-10-6-4-7-11-17)16(3)22(21(19)25)29(27,28)18-12-8-5-9-13-18/h4-15,25H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFPZDNQIGIINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1S(=O)(=O)C2=CC=CC=C2)O)C(C)C)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[chloro(difluoro)methyl]-N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-5-(2-furyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3439494.png)
![8-methoxy-2-oxo-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)-2H-chromene-3-carboxamide](/img/structure/B3439498.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3439513.png)
![8-allyl-N-[2-(3,4-diethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3439521.png)
![7-[chloro(difluoro)methyl]-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3439523.png)
![N-{5-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}-4-methoxybenzamide](/img/structure/B3439534.png)
![2-chloro-10-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B3439543.png)
![4-chloro-N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,5-dimethylphenyl}benzamide](/img/structure/B3439554.png)
![N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}benzamide](/img/structure/B3439562.png)
![N-[4-hydroxy-2-isopropyl-5-methyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzamide](/img/structure/B3439578.png)
![2-(3,4-diethoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B3439589.png)
![dimethyl 3-methyl-5-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B3439598.png)

